3-Isopropyl-4-methoxybenzaldehyde
Overview
Description
3-Isopropyl-4-methoxybenzaldehyde, also known as p-isopropylvanillin, is an organic compound with the molecular formula C11H14O2. It is a yellowish liquid with a sweet, vanilla-like odor. This compound is widely used in the food, fragrance, and pharmaceutical industries due to its unique properties.
Mechanism of Action
Target of Action
Benzaldehyde analogs have been studied for their antifungal activity, suggesting potential targets within fungal cells .
Mode of Action
Benzaldehydes and their analogs are known to participate in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s worth noting that benzaldehydes can be involved in the synthesis of polysubstituted benzenes .
Result of Action
Benzaldehydes and their analogs have been studied for their potential antifungal activity .
Biochemical Analysis
Biochemical Properties
3-Isopropyl-4-methoxybenzaldehyde plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress response, such as superoxide dismutases and glutathione reductase . These interactions can lead to the disruption of cellular antioxidation systems, making the compound a potential chemosensitizing agent in antifungal treatments . Additionally, this compound can undergo nucleophilic substitution and oxidation reactions at the benzylic position .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It has been shown to influence cell function by disrupting cellular redox homeostasis and antioxidation systems . This disruption can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, in fungal cells, the compound can inhibit growth by targeting antioxidation components such as superoxide dismutases and glutathione reductase .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of enzymes involved in oxidative stress response, leading to an accumulation of reactive oxygen species (ROS) and subsequent cellular damage . The compound can also participate in free radical reactions, such as free radical bromination, which further contributes to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may undergo oxidation or other chemical transformations that could alter its activity and efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in disrupting antioxidation systems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing the efficacy of conventional antifungal agents. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects and dose-response relationships are critical in determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress response and redox cycling. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which play key roles in maintaining cellular redox balance . The compound’s involvement in these pathways can lead to changes in metabolic flux and metabolite levels, further influencing cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic potential and minimizing adverse effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For example, the compound may localize to mitochondria or other organelles involved in oxidative stress response, thereby enhancing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Isopropyl-4-methoxybenzaldehyde involves the reaction of 1-isopropyl-2-methoxybenzene with dimethylformamide and phosphorus oxychloride. The reaction mixture is heated to 80°C and maintained at this temperature for approximately 16 hours. The reaction mixture is then quenched with ice water and extracted with ethyl acetate .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of large reactors and continuous flow processes can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyl-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can be used for halogenation reactions.
Major Products Formed:
Oxidation: 3-Isopropyl-4-methoxybenzoic acid.
Reduction: 3-Isopropyl-4-methoxybenzyl alcohol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3-Isopropyl-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the formulation of fragrances and flavoring agents
Comparison with Similar Compounds
- 3,4-Dimethoxybenzaldehyde
- 4-Methoxybenzaldehyde
- 3-Isopropylbenzaldehyde
Comparison: 3-Isopropyl-4-methoxybenzaldehyde is unique due to the presence of both isopropyl and methoxy groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as its sweet, vanilla-like odor and its reactivity in various chemical reactions. In comparison, 3,4-dimethoxybenzaldehyde lacks the isopropyl group, while 4-methoxybenzaldehyde lacks both the isopropyl and additional methoxy groups .
Properties
IUPAC Name |
4-methoxy-3-propan-2-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)10-6-9(7-12)4-5-11(10)13-3/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUXMXNLUOSZPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432515 | |
Record name | 3-Isopropyl-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31825-29-3 | |
Record name | 3-Isopropyl-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Isopropyl-4-methoxybenzaldehyde in the synthesis of multicaulin?
A: this compound serves as a crucial starting material in the total synthesis of multicaulin (7-isopropyl-6-methoxy-1,2-dimethylphenanthrene) []. The synthesis involves a Wittig reaction between this compound and 2,3-dimethylbenzylphosphonium bromide, yielding a stilbene mixture. This mixture then undergoes oxidative photocyclization in the presence of iodine to produce multicaulin [].
Q2: Can this compound be used to synthesize other multicaulin derivatives?
A: Yes, research indicates that this compound can be utilized to synthesize derivatives of multicaulin. For instance, treating multicaulin with boron tribromide (BBr3) results in the O-demethylation of the compound, yielding O-demethylmulticaulin (7-isopropyl-1,2-dimethylphenanthren-6-ol) []. This demonstrates the potential for modifying multicaulin's structure using this compound as a foundation.
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